molecular formula C6H11ClIN3 B15111979 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride

2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B15111979
M. Wt: 287.53 g/mol
InChI Key: WUMJCYZQDAGAHZ-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring and a propan-1-amine group attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-iodophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative.

    Introduction of the Propan-1-amine Group: The propan-1-amine group can be introduced through nucleophilic substitution reactions. For example, the reaction of the pyrazole derivative with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate can lead to the formation of the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include dihydropyrazole derivatives and other reduced forms.

Scientific Research Applications

2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom and the amine group play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
  • 2-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride
  • 2-(4-Fluoro-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Uniqueness

2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C6H11ClIN3

Molecular Weight

287.53 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H10IN3.ClH/c1-5(2-8)10-4-6(7)3-9-10;/h3-5H,2,8H2,1H3;1H

InChI Key

WUMJCYZQDAGAHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1C=C(C=N1)I.Cl

Origin of Product

United States

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